Structural Divergence from the 3-Aminopropyl Analog (CPP-115) Alters Hydrogen-Bond Acceptor Count and logP
The target compound contains a 3-aminopropanoyl group (amide carbonyl) at the 5-position, whereas the closest clinical-stage analog, CPP-115, bears a 3-aminopropyl group (simple alkyl amine). This substitution increases the hydrogen-bond acceptor count from 3 to 4 and reduces the computed logP (XLogP3) from approximately -1.5 (estimated for CPP-115 free base) to -2.3 for the target compound [1][2]. The added carbonyl also introduces a metabolic soft spot (amide hydrolysis) absent in the aminopropyl series.
| Evidence Dimension | Hydrogen-Bond Acceptor Count / XLogP3 |
|---|---|
| Target Compound Data | HBA = 4; XLogP3 = -2.3 [1] |
| Comparator Or Baseline | CPP-115 (5-(3-aminopropyl) analog): HBA = 3; XLogP3 ≈ -1.5 (estimated from structure) [2] |
| Quantified Difference | Δ HBA = +1 (33% increase); Δ XLogP3 = -0.8 (increased hydrophilicity) |
| Conditions | Computed properties (PubChem/XLogP3 methodology) |
Why This Matters
The altered hydrogen-bond capacity and hydrophilicity directly affect permeability, solubility, and off-target promiscuity, making the target compound a functionally distinct starting point for CNS versus peripheral target programs.
- [1] Kuujia.com. CAS 2098073-51-7 – 5-(3-Aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Computed Properties. Accessed 2026-04-28. View Source
- [2] Silverman, R. B. (2012). (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic Acid (CPP-115), a GABA Aminotransferase Inactivator. Journal of Medicinal Chemistry, 55(2), 567–575. View Source
